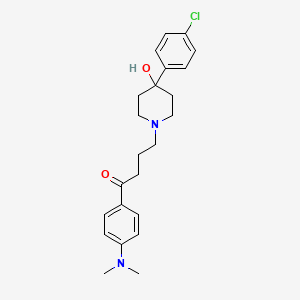
4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4'-(dimethylamino)butyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(dimethylamino)butyrophenone is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(dimethylamino)butyrophenone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the dimethylamino group. Common reagents used in these reactions include p-chlorobenzaldehyde, piperidine, and dimethylamine. Reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts or specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.
Biology
In biological research, the compound could be studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine
In medicinal chemistry, 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(dimethylamino)butyrophenone may be investigated for its potential therapeutic properties, such as its ability to interact with specific receptors or enzymes.
Industry
In industrial applications, the compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(dimethylamino)butyrophenone would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(dimethylamino)butyrophenone
- 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(methylamino)butyrophenone
- 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(ethylamino)butyrophenone
Uniqueness
The uniqueness of 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(dimethylamino)butyrophenone lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the dimethylamino group could influence its solubility, reactivity, and ability to interact with biological targets.
Properties
CAS No. |
24671-21-4 |
|---|---|
Molecular Formula |
C23H29ClN2O2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-(dimethylamino)phenyl]butan-1-one |
InChI |
InChI=1S/C23H29ClN2O2/c1-25(2)21-11-5-18(6-12-21)22(27)4-3-15-26-16-13-23(28,14-17-26)19-7-9-20(24)10-8-19/h5-12,28H,3-4,13-17H2,1-2H3 |
InChI Key |
KNIHPCIOQUKGMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















